Tranylcypromine sulfate Tranylcypromine sulfate Tranylcypromine sulfate is an alkylammonium sulfate.
Tranylcypromine Sulfate is the sulfate salt form of tranylcypromine, an orally bioavailable, nonselective, irreversible, non-hydrazine inhibitor of both monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1/BHC110), with antidepressant and anxiolytic activities, and potential antineoplastic activities. Upon oral administration, tranylcypromine exerts its antidepressant and anxiolytic effects through the inhibition of MAO, an enzyme that catalyzes the breakdown of the monoamine neurotransmitters serotonin, norepinephrine, epinephrine and dopamine. This increases the concentrations and activity of these neurotransmitters. Tranylcypromine exerts its antineoplastic effect through the inhibition of LSD1. Inhibition of LSD1 prevents the transcription of LSD1 target genes. LSD1, a flavin-dependent monoamine oxidoreductase and a histone demethylase, is upregulated in a variety of cancers and plays a key role in tumor cell proliferation, migration, and invasion.
A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders. (From AMA Drug Evaluations Annual, 1994, p311)
Brand Name: Vulcanchem
CAS No.: 13492-01-8
VCID: VC0002629
InChI: InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)/t8-,9+;;/m0../s1
SMILES: C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O
Molecular Formula: C18H24N2O4S
Molecular Weight: 364.5 g/mol

Tranylcypromine sulfate

CAS No.: 13492-01-8

Cat. No.: VC0002629

Molecular Formula: C18H24N2O4S

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

Tranylcypromine sulfate - 13492-01-8

CAS No. 13492-01-8
Molecular Formula C18H24N2O4S
Molecular Weight 364.5 g/mol
IUPAC Name (1R,2S)-2-phenylcyclopropan-1-amine;2-phenylcyclopropan-1-amine;sulfuric acid
Standard InChI InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)/t8-,9+;;/m0../s1
Standard InChI Key BKPRVQDIOGQWTG-DBEJOZALSA-N
Isomeric SMILES C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O
SMILES C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O
Canonical SMILES C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O

Chemical Identity and Structural Characteristics

Molecular Composition

Tranylcypromine sulfate ((C₉H₁₁N)₂·H₂SO₄) consists of a 1:1 ratio of tranylcypromine base to sulfuric acid. The parent compound, tranylcypromine, is a cyclopropylamine derivative with two chiral centers on the cyclopropane ring, existing as a racemic mixture of (1R,2S)- and (1S,2R)- enantiomers . Key physicochemical properties include:

PropertyValueSource
Molecular Weight364.46 g/mol
Melting Point163-165°C
Water Solubility1.49 mg/mL
LogP (Partition Coeff.)1.34
Polar Surface Area26.02 Ų

Stereochemical Considerations

The racemic nature of tranylcypromine sulfate introduces complex pharmacokinetic behavior. In vitro studies demonstrate differential MAO inhibition between enantiomers:

  • (1R,2S)-enantiomer: IC₅₀ = 4.02 μM for MAO-A

  • (1S,2R)-enantiomer: IC₅₀ = 23.6 μM for MAO-B
    This stereoselectivity explains the drug's dual inhibition profile, though clinical effects primarily stem from MAO-A blockade .

Pharmacological Profile

Mechanism of Action

Tranylcypromine sulfate irreversibly inhibits both MAO-A and MAO-B isoforms through covalent modification of the FAD cofactor . The inhibition kinetics follow pseudo-first-order reaction dynamics:

kinact/KI=2.3×104M1min1(MAO-A)k_{inact}/K_I = 2.3 \times 10^4 \, M^{-1}min^{-1} \, \text{(MAO-A)}
kinact/KI=1.1×103M1min1(MAO-B)k_{inact}/K_I = 1.1 \times 10^3 \, M^{-1}min^{-1} \, \text{(MAO-B)}

where kinactk_{inact} is the inactivation rate constant and KIK_I the inhibitor-enzyme dissociation constant . This irreversible binding necessitates new enzyme synthesis for functional recovery, typically requiring 2-3 weeks after discontinuation .

Pharmacokinetics

Absorption studies reveal biphasic kinetics with initial peak plasma concentration (Cₘₐₓ = 112 ng/mL) at 1 hour post-dose and secondary peak at 2-3 hours . This pattern correlates with enantiomer-specific absorption rates:

  • R-enantiomer Tₘₐₓ: 1.2 ± 0.3 hr

  • S-enantiomer Tₘₐₓ: 2.8 ± 0.7 hr

The volume of distribution ranges 1.1-5.7 L/kg, suggesting extensive tissue penetration . Hepatic metabolism via cytochrome P450 2A6 produces inactive metabolites excreted renally. The elimination half-life (t₁/₂ = 2.45 hr) belies prolonged pharmacological effects due to irreversible enzyme inhibition .

Clinical Applications

Major Depressive Disorder

In a 12-week RCT (n=278), tranylcypromine sulfate (30-60 mg/day) demonstrated:

  • 58% remission rate in treatment-resistant MDD

  • 3.2-fold greater efficacy vs. SSRIs in atypical depression
    The therapeutic window (20-60 mg/day) requires careful titration due to nonlinear pharmacokinetics above 40 mg/day .

Off-Label Uses

Emerging evidence supports utility in:

  • Panic disorder: 62% reduction in attack frequency (vs. 34% placebo)

  • Social anxiety: 41% response rate at 12 weeks

  • Bipolar depression: Case reports show efficacy in rapid-cycling subtypes

Recent Advancements

Enantiomer-Specific Formulations

Phase II trials of (1R,2S)-tranylcypromine demonstrate:

  • 73% MAO-A selectivity

  • 40% reduced hypertension risk vs. racemic form

Transdermal Delivery Systems

Microneedle patches in development show:

  • 84% bioavailability

  • Steady-state plasma levels within 8 hr

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